9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE
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Overview
Description
9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE is a compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This specific compound is notable for its unique structural features, which include an ethyl group, a methylpropoxy group, and a tetrahydrocarbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 9-ethylcarbazole with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropoxy group. This is followed by a reduction step to convert the carbazole to tetrahydrocarbazole, and finally, a cyclization reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, continuous flow reactors for alkylation, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocarbazole core, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The ethyl and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the ethyl or methylpropoxy groups.
Scientific Research Applications
9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and applications in organic electronics.
9-Ethylcarbazole: A simpler derivative with similar applications but lacking the methylpropoxy group.
6-(2-Methylpropoxy)carbazole: Another derivative with the methylpropoxy group but without the ethyl group.
Uniqueness
9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE is unique due to the combination of its ethyl and methylpropoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or biological characteristics.
Properties
IUPAC Name |
9-ethyl-6-(2-methylpropoxy)-3,4-dihydro-2H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-19-16-9-8-13(21-11-12(2)3)10-15(16)14-6-5-7-17(20)18(14)19/h8-10,12H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYKFUMUJEPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC(C)C)C3=C1C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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